![molecular formula C6H5IN4 B2980155 5-Iodo-7H-pyrrolo[2,3-D]pyrimidin-4-amine CAS No. 163622-50-2](/img/structure/B2980155.png)

5-Iodo-7H-pyrrolo[2,3-D]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

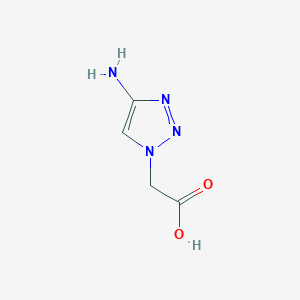

5-Iodo-7H-pyrrolo[2,3-D]pyrimidin-4-amine, also known as 4-Amino-5-iodopyrrolo[2,3-d]pyrimidine, is a compound with the molecular formula C₆H₅IN₄ . It is used as a synthetic intermediate in the production of various pharmaceuticals .

Synthesis Analysis

The synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives involves an acid-catalyzed chemo-selective C-4 substitution of the 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines . This process has been used to produce a variety of compounds with potential antitubercular activity .Molecular Structure Analysis

The molecular structure of this compound has been studied using various techniques. For example, Quantitative Structure-Activity Relationship (QSAR) analysis has been used to optimize the pyrrolo-pyrimidine nucleus for anti-rheumatoid activity .Chemical Reactions Analysis

The chemical reactions involving this compound are typically substitution reactions. For instance, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine can be obtained by the iodine reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with NIS .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 260.04 g/mol .Scientific Research Applications

Chemical Synthesis

5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been a subject of interest in the field of synthetic organic chemistry. Desai (2006) detailed the synthesis of new 7,9‐substituted 7H‐1,2,3,4‐tetrazolo[1,5‐c]pyrrolo[3,2‐e]pyrimidines, leading to the creation of novel routes for the synthesis of 4‐amino‐5,7‐disubstituted‐7H‐pyrrolo[2,3‐d]pyrimidines, showcasing the compound's relevance in synthetic chemistry (Desai, 2006). Additionally, Hilmy (2002) discussed the synthesis of new pyrrolo[2,3-d]pyrimidine-4-amines, further emphasizing the compound's importance in chemical synthesis (Hilmy, 2002).

Fungicidal Properties

This compound derivatives have also shown potential in agriculture, particularly as fungicides. Tumkevicius, Urbonas, and Vainilavicius (2013) demonstrated the synthesis of derivatives with fungicidal properties, indicating the compound's utility beyond mere chemical interest (Tumkevicius, Urbonas & Vainilavicius, 2013).

Crystal Structure Analysis

Understanding the crystal structure of compounds is crucial for the development of new materials and drugs. Asaftei et al. (2009) synthesized and performed X-ray analyses of derivatives of this compound, providing valuable information about the compound's structural characteristics (Asaftei, Reichelt, Reuter & Rosemeyer, 2009).

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of various novel compounds, as indicated by research exploring its derivatization and use in creating new molecular entities with potential applications in medicine and other fields. For instance, Mieczkowski et al. (2015) utilized it in the synthesis of novel bicyclic nucleoside analogues with potential antitumor properties (Mieczkowski, Tomczyk, Makowska, Nasulewicz-Goldeman, Gajda, Woźniak & Wietrzyk, 2015).

Mechanism of Action

Target of Action

The primary target of 5-Iodo-7H-pyrrolo[2,3-D]pyrimidin-4-amine is Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in the regulation of cell survival and death, making it a significant target for therapeutic intervention .

Mode of Action

This compound interacts with RIPK1, inhibiting its activity. It has a potent binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM, indicating strong interaction and inhibition of RIPK1 .

Biochemical Pathways

By inhibiting RIPK1, this compound affects the necroptosis pathway. Necroptosis is a form of programmed cell death, and RIPK1 is a key regulator of this process . Therefore, the inhibition of RIPK1 can protect cells from necroptosis .

Result of Action

The inhibition of RIPK1 by this compound can efficiently protect cells from necroptosis . It can also attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells, both in vitro and in vivo .

Safety and Hazards

properties

IUPAC Name |

5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IN4/c7-3-1-9-6-4(3)5(8)10-2-11-6/h1-2H,(H3,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLKWCKQHBCUTCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N=CN=C2N1)N)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2980072.png)

![3-(4-chlorophenyl)-5-(3-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2980074.png)

![N-(4-chlorophenethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2980076.png)

![N-(1-cyano-1-cyclopropylethyl)-2-(3-{methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amino}pyrrolidin-1-yl)acetamide](/img/structure/B2980082.png)

![4-oxo-N-(m-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2980083.png)

![3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2980087.png)

![[1-(4-Bromobenzyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2980089.png)

![methyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate](/img/structure/B2980092.png)

![Ethyl 2-((1-benzamido-2,2,2-trichloroethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2980094.png)